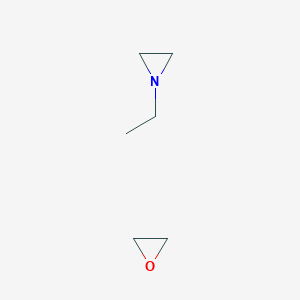

1-ethylaziridine;oxirane

Description

Properties

CAS No. |

31779-20-1 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-ethylaziridine;oxirane |

InChI |

InChI=1S/C4H9N.C2H4O/c1-2-5-3-4-5;1-2-3-1/h2-4H2,1H3;1-2H2 |

InChI Key |

VWOXNKBTWXCIPL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC1.C1CO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylaziridine and Other Aziridine/oxirane Derivatives

Direct Synthesis Approaches to Oxiranes (Epoxidation)

The synthesis of oxiranes, commonly known as epoxidation, is a fundamental transformation in organic chemistry. It involves the addition of a single oxygen atom across the double bond of an alkene to form the characteristic three-membered ring.

Asymmetric Epoxidation Techniques

Asymmetric epoxidation introduces chirality, producing specific enantiomers of the epoxide, which is critical for the synthesis of pharmaceuticals and other biologically active molecules. youtube.com Several landmark methods have been developed for this purpose.

The Sharpless-Katsuki Epoxidation is a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. wikipedia.orgslideshare.net The reaction employs a catalyst system formed from titanium tetra(isopropoxide) and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT), with tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.comharvard.edu A key advantage is that the choice of tartrate enantiomer, (+)-DET or (-)-DET, dictates the stereochemistry of the resulting epoxide, making both enantiomers readily accessible. harvard.eduresearchgate.net The method has been widely applied in the total synthesis of various natural products, including antibiotics, pheromones, and saccharides. wikipedia.orgresearchgate.net

The Jacobsen-Katsuki Epoxidation provides a complementary approach, enabling the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and conjugated dienes. wikipedia.orgopenochem.orgwikipedia.org This method utilizes a chiral manganese(III)-salen complex as the catalyst and typically uses a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgorganic-chemistry.orgsynarchive.com The catalyst's C2 symmetry is crucial for achieving high enantioselectivity. wikipedia.orgopenochem.org While the exact mechanism is still debated, it is believed to involve a manganese(V)-oxo intermediate. wikipedia.orgorganic-chemistry.org

The Shi Epoxidation is a significant development in organocatalysis, using a fructose-derived ketone as a chiral catalyst to generate a reactive dioxirane (B86890) intermediate from an oxidant like Oxone (potassium peroxymonosulfate). wikipedia.orgwikipedia.org This metal-free method is effective for the asymmetric epoxidation of various alkenes, especially trans-disubstituted and trisubstituted olefins. wikipedia.orgorganic-chemistry.orgnrochemistry.com The stereoselectivity is controlled by the catalyst's rigid structure, which directs the oxygen transfer to one face of the alkene. wikipedia.orgharvard.edu

Table 1: Comparison of Key Asymmetric Epoxidation Techniques

| Method | Typical Substrate | Catalyst System | Oxidant | Key Features |

|---|---|---|---|---|

| Sharpless-Katsuki Epoxidation | Allylic Alcohols | Ti(OiPr)₄ + Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | Highly predictable stereochemistry based on DET enantiomer. wikipedia.orgorganic-chemistry.org |

| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-Alkenes | Chiral Mn(III)-salen complex | Sodium Hypochlorite (NaOCl) | Broad substrate scope for non-functionalized alkenes. wikipedia.orgopenochem.orgorganic-chemistry.org |

| Shi Epoxidation | trans-Disubstituted & Trisubstituted Alkenes | Fructose-derived Ketone | Oxone | An effective metal-free, organocatalytic method. wikipedia.orgwikipedia.orgorganic-chemistry.org |

Catalytic Epoxidation Processes

Catalytic epoxidation encompasses a wide range of methods that use a catalyst to facilitate the oxygen transfer to an alkene, often with the goal of improving efficiency and environmental friendliness. mdpi.commdpi.com Hydrogen peroxide is an increasingly popular oxidant due to its low cost and the fact that it produces only water as a byproduct. nih.gov

Various catalytic systems have been developed, including homogeneous and heterogeneous catalysts. researchgate.netresearchgate.net Transition metal complexes are widely used, and research has explored catalysts based on titanium, molybdenum, nickel, and aluminum. mdpi.commdpi.comdiscoveryjournals.org For instance, alumina (B75360) synthesized by the sol-gel method has been shown to be an efficient and recyclable catalyst for the epoxidation of methyl oleate (B1233923) and soybean oil methyl esters using aqueous hydrogen peroxide. discoveryjournals.org Similarly, heterogeneous catalysts like copper-exchanged zeolite Y and nickel nanoparticles on carbon spheres have demonstrated high activity for the epoxidation of various olefins, including cyclohexene (B86901) and styrene (B11656). mdpi.comrsc.org The choice of catalyst and reaction conditions can be tuned to optimize conversion rates and selectivity towards the desired epoxide, while minimizing side reactions like ring-opening. discoveryjournals.org

Direct Synthesis Approaches to Aziridines (Aziridination)

Aziridination is the process of forming an aziridine (B145994) ring, the nitrogen-containing analog of an epoxide. rsc.orgrsc.org The direct aziridination of alkenes is a powerful strategy, often involving the transfer of a nitrene group from a nitrogen source to the C=C double bond. core.ac.ukresearchgate.net

Asymmetric Aziridination

The development of catalytic asymmetric aziridination methods is crucial for accessing chiral aziridines, which are valuable synthetic intermediates. jchemlett.commsu.edunih.gov These methods often rely on the transfer of a nitrene from a precursor to an alkene, mediated by a chiral catalyst.

Pioneering work in this field demonstrated that transition metal complexes could catalyze this transformation enantioselectively. For example, copper catalysts bearing chiral bis(oxazoline) ligands can promote the aziridination of styrene with high enantioselectivity. umich.edu More recently, planar chiral rhodium indenyl catalysts have been developed for the highly enantioselective aziridination of unactivated terminal alkenes, a traditionally challenging class of substrates. acs.org Other successful systems include those based on cobalt porphyrin complexes and ruthenium-salen catalysts. acs.org The choice of metal, chiral ligand, and nitrene source are all critical factors that influence the reaction's efficiency and stereochemical outcome. thieme-connect.comprinceton.edu

Metal-Catalyzed and Organocatalyzed Aziridination

A variety of metals have been shown to be effective catalysts for aziridination. core.ac.uk Iron and ruthenium complexes, particularly those with porphyrin or dipyrromethene ligands, are active in promoting nitrene transfer from organic azides to both aromatic and aliphatic alkenes. core.ac.uk Silver-based catalysts are also versatile, with the unique ability to accommodate a broad range of ligands, which allows for tunable selectivity in reactions. thieme-connect.com

In addition to metal-based systems, organocatalytic and light-mediated methods have emerged. A recent metal-free approach uses an organic photosensitizer to generate a free triplet nitrene from tosyl azide (B81097) under visible light, enabling the aziridination of a wide range of alkenes, including those in complex, pharmaceutically relevant molecules. rsc.org

Table 2: Selected Metal-Catalyzed Aziridination Systems

| Metal Catalyst | Ligand Type | Nitrogen Source | Substrate Scope | Ref. |

|---|---|---|---|---|

| Iron (Fe) | Porphyrin, Dipyrrinato | Organic Azides | Styrenes, Aliphatic Alkenes | core.ac.uk |

| Ruthenium (Ru) | Salen | Sulfonyl Azides | Unactivated Alkenes | acs.org |

| Rhodium (Rh) | Indenyl, Carboxylate | Hydroxylamine (B1172632) derivatives, Diazo compounds | Unactivated Alkenes, Allylic Carbamates | nih.govacs.org |

| Copper (Cu) | Bis(oxazoline) | Phenyliodinane Diacetate | Styrene | rsc.orgumich.edu |

| Silver (Ag) | Various N-donors | Sulfonyliminophenyliodinane | Various Alkenes | thieme-connect.com |

Synthesis of Aziridines from Oxiranes (Epoxides)

One of the most common and reliable methods for synthesizing aziridines is through the conversion of epoxides. wikipedia.orgyoutube.comyoutube.com This two-step process leverages the electrophilicity of the epoxide ring.

The reaction is typically initiated by the nucleophilic ring-opening of the epoxide with an azide anion, usually from sodium azide (NaN₃). chem-station.comacs.org This Sₙ2 reaction results in the formation of a β-azidoalcohol intermediate. The subsequent step involves the reduction of the azide group, often using a phosphine (B1218219) like triphenylphosphine (B44618) (PPh₃) in what is known as the Staudinger reaction, which leads to an intermediate that cyclizes to form the aziridine ring with the elimination of triphenylphosphine oxide. chem-station.com This methodology provides a direct synthetic link between the two classes of heterocycles and is a valuable tool for preparing N-unsubstituted or N-substituted aziridines. wikipedia.orgnih.gov

Preparation of Functionalized Aziridine and Oxirane Scaffolds

The synthesis of functionalized aziridine and oxirane scaffolds is a significant area of focus in organic chemistry due to the prevalence of these three-membered heterocycles in biologically active molecules and their utility as versatile synthetic intermediates. A variety of synthetic methodologies have been developed to access these strained ring systems, often with high levels of stereocontrol.

Synthesis of Functionalized Aziridine Scaffolds

Aziridines, the nitrogen analogs of epoxides, are critical building blocks in organic synthesis. youtube.com Their preparation can be achieved through several key strategies, including reactions involving imines, olefins, and β-amino alcohols.

From Imines and their Derivatives:

The aza-Darzens reaction, which involves the reaction of an imine with an α-haloester enolate, is a common method for producing aziridines. For instance, N-tosyl imines react with bromomalonates to yield 3-arylated aziridine diesters in yields often exceeding 80%. mdpi.com This method is effective for a range of N-tosyl imines and can also be adapted for N-Boc protected imines. mdpi.com

Another approach involves the reaction of imines with diazo compounds, often mediated by a chiral catalyst to achieve asymmetry. Chiral sulfides in the presence of metal salts can catalyze the aziridination of imines with diazo compounds via sulfur ylide intermediates, providing trans-aziridines in good yields (53–98%), although enantioselectivity can be moderate. mdpi.com

A benzyne-promoted Darzen-type reaction of tertiary amines offers a mild, base-free route to 3-arylated aziridine-2-carboxylates. mdpi.com This process, utilizing 2-(trimethylsilyl)phenyl triflate, KF, and a crown ether, yields trans-aziridines in moderate to good yields (40–80%) with high diastereoselectivity. mdpi.com

From Alkenes:

The direct aziridination of alkenes is a powerful and atom-economical method. Rhodium(II) catalysts, particularly dirhodium(II) tetracarboxylates like Rh₂(esp)₂, have proven to be highly effective for the intermolecular aziridination of a wide range of olefins. nih.govconicet.gov.ar These reactions can utilize various nitrogen sources, including anilines and sulfamates, in the presence of an oxidant like a hypervalent iodine reagent. nih.govconicet.gov.ar The reaction is notable for its broad substrate scope, accommodating di-, tri-, and even tetrasubstituted olefins, and proceeds with high stereospecificity and diastereoselectivity. nih.gov

Table 1: Rh₂(esp)₂-Catalyzed Aziridination of Various Olefins with 4-Nitroaniline

| Olefin Substrate | Product | Yield (%) |

|---|---|---|

| Cyclooctene | Aziridine 15a | 87 |

| Cycloheptene | Aziridine 15b | 81 |

| Cyclohexene | Aziridine 15c | 84 |

| 1-Methylcyclohexene | Aziridine 15d | 85 |

| 1-Propylcyclooctene | Aziridine 15f | 86 |

| 1,2-Dimethylcyclooctene | Aziridine 15g | 97 |

| 1,3-Cyclooctadiene | Aziridine 15h | 86 |

| 3-Methylcyclooctene | Aziridine 15i | 70 |

Data sourced from research findings on Rh₂(II)-catalyzed intermolecular N-aryl aziridination. nih.gov

Iron(II) complexes have also emerged as catalysts for the intermolecular aziridination of alkenes, using hydroxylamine derivatives as clean nitrene sources. rsc.org This method is efficient for both styrenes and aliphatic alkenes, with yields reaching up to 89%. rsc.org

From β-Amino Alcohols:

The cyclization of β-amino alcohols is a classical and reliable method for aziridine synthesis, often referred to as the Wenker synthesis. This transformation typically involves the conversion of the alcohol to a good leaving group (e.g., a sulfate (B86663) ester) followed by intramolecular nucleophilic substitution by the amine. organic-chemistry.org Modern variations of this method allow for one-pot procedures. For example, less hindered 2-amino alcohols can be converted to N-tosyl aziridines in high yields by tosylation and in situ cyclization with potassium hydroxide (B78521). organic-chemistry.org For more substituted systems, using potassium carbonate in acetonitrile (B52724) is often more effective. organic-chemistry.org Chiral β-amino alcohols can be converted to chiral aziridines with high efficiency (45-82% yield) through an internal Mitsunobu reaction. mdpi.com

Synthesis of Functionalized Oxirane Scaffolds

Oxiranes, or epoxides, are highly valuable three-membered rings containing oxygen. Their synthesis is a fundamental transformation in organic chemistry, with epoxidation of alkenes and reactions of carbonyl compounds being the primary routes.

From Alkenes (Epoxidation):

The most direct method for synthesizing oxiranes is the epoxidation of alkenes. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic reagents for this transformation. youtube.com The reaction is a concerted, syn-addition of an oxygen atom to the double bond. youtube.comucalgary.ca The reactivity of the alkene increases with substitution, reflecting the nucleophilic character of the C=C bond. ucalgary.ca

Catalytic systems have been developed to make this process more efficient and sustainable. For example, manganese catalysts with peracetic acid can be used for the epoxidation of a broad range of alkenes. acs.org

Another important method starting from alkenes is the halohydrin route. This two-step process involves the electrophilic addition of a hypohalous acid (HO-X) to the alkene to form a halohydrin, which is then treated with a base to induce an intramolecular Williamson ether synthesis, yielding the epoxide. libretexts.org

From Carbonyl Compounds:

The Darzens reaction provides access to α,β-epoxy carbonyl compounds (glycidic esters) through the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. nih.gov Recent developments have focused on using organocatalysts, such as phosphazene superbases, which can promote the reaction under mild conditions in aprotic solvents, affording α,β-epoxy esters in nearly quantitative yields. researchgate.netnih.gov

Table 2: Darzens Reaction of Methyl Chloroacetate with Various Aromatic Aldehydes using P₁-t-Bu Base

| Aldehyde | Solvent | Time (h) | Yield (%) | d.r. (cis/trans) |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Acetonitrile | 0.5 | 96 | 1/1.1 |

| 4-Chlorobenzaldehyde | Acetonitrile | 6 | 92 | 1/1.1 |

| Benzaldehyde | Acetonitrile | 16 | 83 | 1/1.2 |

| 4-Nitrobenzaldehyde | Acetonitrile | 1 | 81 | 1/1.1 |

| 4-Methylbenzaldehyde | Acetonitrile | 24 | 87 | 1/1.2 |

| 4-Methoxybenzaldehyde | Acetonitrile | 24 | 74 | 1/1.2 |

Data sourced from research on Darzens reactions mediated by phosphazene bases. nih.gov

The Johnson-Corey-Chaykovsky reaction is another cornerstone of oxirane synthesis from carbonyl compounds. wikipedia.org This reaction involves the addition of a sulfur ylide (such as dimethylsulfonium methylide or dimethylsulfoxonium methylide) to an aldehyde or ketone. adichemistry.comorganic-chemistry.org The reaction is highly versatile and has been used in the total synthesis of complex natural products. wikipedia.org A key feature is the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular displacement of the sulfonium (B1226848) group by the oxygen anion to form the epoxide ring. organic-chemistry.org Simplified procedures using trimethylsulfonium (B1222738) iodide and crushed potassium hydroxide in tertiary butanol have expanded the practical application of this reaction for various ketones and aromatic aldehydes. researchgate.net

Ring Opening Reactions of 1 Ethylaziridine and Oxirane Derivatives

General Principles and Mechanisms of Ring Opening

The ring-opening reactions of three-membered heterocycles like aziridines and oxiranes (epoxides) are fundamental transformations in organic synthesis, driven by the inherent ring strain of these structures. clockss.orgslideshare.net This strain, arising from bond angles deviating significantly from the ideal tetrahedral angle, makes them susceptible to attack by various nucleophiles. byjus.com

Nucleophilic Attack and Electrophilic Activation

The opening of 1-ethylaziridine (B91020) and oxirane rings is predominantly achieved through nucleophilic attack. slideshare.netwikipedia.org In reactions with strong nucleophiles, such as organometallic reagents or basic anions, the nucleophile directly attacks one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-heteroatom bond. libretexts.orgchemistrysteps.com This process is a classic example of a nucleophilic substitution reaction.

However, the reactivity of these heterocyles can be significantly enhanced through electrophilic activation. masterorganicchemistry.com In the case of oxiranes, protonation of the oxygen atom by an acid makes it a much better leaving group, facilitating the ring-opening process even with weak nucleophiles like water or alcohols. libretexts.orgmasterorganicchemistry.com Similarly, for aziridines, the nitrogen atom can be activated by an electron-withdrawing group, which increases the electrophilicity of the ring carbons and makes the nitrogen a better leaving group. nih.gov Lewis acids can also be employed to coordinate with the heteroatom, thereby activating the ring for nucleophilic attack. masterorganicchemistry.comacs.org

The nature of the nucleophile plays a crucial role. Strong nucleophiles, often negatively charged, can open the ring directly under neutral or basic conditions. chemistrysteps.comlibretexts.org Weaker, neutral nucleophiles generally require acid catalysis to protonate the heteroatom and increase the ring's susceptibility to attack. chemistrysteps.comfiveable.me

Regioselectivity and Stereoselectivity in Aziridine (B145994) and Oxirane Ring Opening

The regioselectivity of ring-opening reactions—the preference for nucleophilic attack at a particular carbon atom in an unsymmetrical ring—is a key consideration. libretexts.org

Under basic or neutral conditions (strong nucleophiles): The reaction typically proceeds via an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org For example, the reaction of an unsymmetrical epoxide with a strong nucleophile like a Grignard reagent or an organocuprate will predominantly yield the product resulting from attack at the less substituted carbon. libretexts.orgwikipedia.orgchemistrysteps.com

Under acidic conditions (weak nucleophiles): The regioselectivity is often reversed. libretexts.orglibretexts.org After protonation of the heteroatom, the transition state develops significant carbocationic character. The positive charge is better stabilized at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the more substituted carbon. chemistrysteps.commasterorganicchemistry.com This is particularly true for tertiary carbons which can better stabilize the partial positive charge. byjus.comchemistrysteps.com

The stereoselectivity of these reactions is also well-defined. Ring-opening reactions of both aziridines and oxiranes typically proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile. wikipedia.orgyoutube.com This is a hallmark of the S(_N)2 mechanism, where the nucleophile attacks from the backside relative to the leaving group. chemistrysteps.comlibretexts.orgyoutube.com This stereospecificity results in the formation of trans or anti products. chemistrysteps.com

Mechanistic Models (S(_N)1-like, S(_N)2-like, Borderline Mechanisms)

The mechanism of ring-opening can be described as falling on a continuum between a pure S(_N)1 and a pure S(_N)2 pathway. libretexts.orgmasterorganicchemistry.com

S(_N)2-like mechanism: This is prevalent in reactions with strong nucleophiles under basic or neutral conditions. libretexts.orglibretexts.org The reaction is concerted, with the nucleophile attacking and the ring opening in a single step. chemistrysteps.commasterorganicchemistry.com The reaction rate depends on the concentration of both the substrate and the nucleophile. youtube.com Key features include attack at the less hindered carbon and inversion of stereochemistry. libretexts.orglibretexts.org

S(_N)1-like mechanism: This character is more pronounced in acid-catalyzed ring-openings, especially when one of the ring carbons is tertiary. byjus.comfiveable.me The protonated heteroatom begins to leave, and a significant partial positive charge develops on the more substituted carbon, resembling a carbocation intermediate. libretexts.orgyoutube.com However, a full carbocation is generally not formed before the nucleophile attacks. byjus.comlibretexts.org The rate-determining step is primarily the formation of this carbocation-like species. youtube.com

Borderline Mechanisms: Many acid-catalyzed epoxide and aziridine ring-openings are best described as "borderline" or a hybrid of S(_N)1 and S(_N)2 characteristics. byjus.comlibretexts.orgpressbooks.pub The transition state has S(_N)2-like geometry with backside attack, but with significant S(_N)1-like carbocation character at the more substituted carbon. pressbooks.pub This explains why the nucleophile attacks the more substituted carbon (an S(_N)1-like regioselectivity) while still resulting in inversion of configuration (an S(_N)2-like stereochemical outcome). pressbooks.pub

Carbon-Nucleophile Mediated Ring Opening

The formation of new carbon-carbon bonds via the ring-opening of aziridines and oxiranes is a powerful tool in organic synthesis, allowing for the construction of more complex molecular skeletons.

Reactions with Organometallic Reagents and Acetylides

A variety of carbon-based nucleophiles, particularly organometallic reagents, are effective for the ring-opening of 1-ethylaziridine and oxiranes. wikipedia.org

Organocuprates (Gilman Reagents): These reagents, with the general formula R₂CuLi, are particularly useful for the S(_N)2-type ring-opening of epoxides. chemistrysteps.commasterorganicchemistry.com They are considered "soft" nucleophiles and exhibit high regioselectivity, attacking the less sterically hindered carbon of the epoxide. wikipedia.orgchemistrysteps.com Organocuprates are also effective with aziridines. acs.org

Grignard Reagents (RMgX): Grignard reagents are strong carbon nucleophiles that readily open both epoxide and aziridine rings. libretexts.orgmdma.ch In the absence of a catalyst, they typically attack the less hindered carbon. libretexts.org However, in some cases, particularly with activated aziridines, rearranged products can be observed. mdma.ch Copper catalysis can be employed to control the regioselectivity of Grignard additions to aziridines. acs.orgnih.gov

Acetylides: The anions of terminal alkynes are potent nucleophiles that can open epoxide rings, leading to the formation of propargyl alcohols. libretexts.org This reaction also follows an S(_N)2 pathway with attack at the less substituted carbon.

Table 1: Regioselectivity of Carbon-Nucleophile Ring Opening

| Heterocycle | Nucleophile | Conditions | Major Product (Attack at) |

| Unsymmetrical Oxirane | Organocuprate | Neutral | Less substituted carbon |

| Unsymmetrical Oxirane | Grignard Reagent | Neutral | Less substituted carbon |

| Unsymmetrical Oxirane | Acetylide | Neutral | Less substituted carbon |

| Activated Unsymmetrical Aziridine | Grignard Reagent (with Cu catalyst) | Catalytic | Less substituted carbon |

Tandem Ring Opening/Cyclization Strategies

A powerful synthetic strategy involves the intramolecular trapping of a nucleophile generated from a ring-opening event, leading to the formation of a new ring. This is known as a tandem or cascade reaction. For instance, an aziridine or epoxide ring can be opened by a nucleophile, and if the resulting intermediate contains a suitably positioned electrophile, a subsequent cyclization can occur. acs.org

An example of this is the reaction of aziridines with certain nucleophiles that, after the initial ring-opening, can participate in a domino-ring-opening-cyclization (DROC) to form various heterocyclic scaffolds. acs.org Similarly, tandem oxidative ring-opening/cyclization reactions have been developed for the synthesis of complex molecules like 1-tetralones. nih.gov These tandem processes are highly efficient as they allow for the construction of multiple bonds and rings in a single synthetic operation.

Heteroatom-Nucleophile Mediated Ring Opening

The ring-opening of aziridines and oxiranes can be effectively mediated by various heteroatom nucleophiles. The polarization of the carbon-heteroatom bond in the three-membered ring renders the carbon atoms electrophilic and susceptible to nucleophilic attack. This section will delve into the specifics of aminolysis, alcoholysis, hydrolysis, azidolysis, and thiolysis of these heterocyclic compounds.

The reaction of amines with epoxides (oxiranes) and aziridines, known as aminolysis, is a fundamental method for the synthesis of β-amino alcohols and 1,2-diamines, respectively. These products are crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

The aminolysis of epoxides is a well-established transformation that can be catalyzed by various Lewis and Brønsted acids, as well as bases. acs.org The choice of catalyst can significantly influence the reaction's regioselectivity. acs.org In general, under basic or neutral conditions, the amine attacks the less sterically hindered carbon of the epoxide in a typical SN2 fashion. Conversely, under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character, leading to the preferential attack of the nucleophile at the more substituted carbon, which can better stabilize the partial positive charge. youtube.com A variety of catalysts, including metal salts like yttrium chloride (YCl₃), have been shown to efficiently promote the aminolysis of epoxides under mild, solvent-free conditions, affording β-amino alcohols in high yields and with excellent regioselectivity. nih.gov

The aminolysis of aziridines provides a direct route to vicinal diamines. Similar to epoxides, the ring-opening of aziridines is influenced by steric and electronic factors. The reaction can proceed with or without a catalyst. For instance, the aza-addition of amines to N-tosylaziridines has been achieved under catalyst- and solvent-free conditions. nih.gov The reaction of a trisubstituted ethynyl (B1212043) aziridine with various amines has been shown to proceed with complete regio- and stereoselective control, yielding substituted 1,2-diamines. researchgate.netresearchgate.net This highlights the utility of aziridine aminolysis in constructing complex, stereodefined diamine structures.

Table 1: Examples of Catalysts Used in the Aminolysis of Epoxides

| Catalyst | Epoxide Substrate | Amine Nucleophile | Product | Reference |

| YCl₃ | Styrene (B11656) oxide | Aniline | 2-Anilino-2-phenylethanol | nih.gov |

| Cyanuric chloride | Styrene oxide | Aniline | 2-Anilino-2-phenylethanol | figshare.com |

| (t-BuO)₂Mg | Triazole epoxide | 4-Methylenepiperidine | β-amino alcohol | beilstein-journals.org |

| Indium tribromide | Various epoxides | Aromatic amines | β-amino alcohols | rsc.org |

| Zinc-catalysis | Various epoxides | Various amines | β-amino alcohols | rsc.org |

Alcoholysis and hydrolysis of epoxides and aziridines are important reactions that lead to the formation of β-alkoxy alcohols and 1,2-diols, or β-amino alcohols and amino diols, respectively. These reactions can be catalyzed by both acids and bases.

In the case of epoxides, acid-catalyzed hydrolysis involves the protonation of the epoxide oxygen, followed by nucleophilic attack of water. beilstein-journals.orgrsc.org This attack generally occurs at the more substituted carbon, reflecting an SN1-like character in the transition state. beilstein-journals.orgchinesechemsoc.org The result is a trans-1,2-diol. beilstein-journals.orgrsc.org Conversely, base-catalyzed hydrolysis proceeds via an SN2 mechanism, where the hydroxide (B78521) ion attacks the less sterically hindered carbon, also yielding a trans-1,2-diol. beilstein-journals.orgrsc.org The kinetics of epoxide hydrolysis have been studied, revealing the influence of substituents on the reaction rate. acs.orgnih.gov For instance, the rate of acid-catalyzed hydrolysis of methyl-substituted oxiranes is highest for compounds with two methyl groups on the same carbon atom of the oxirane ring. nih.gov

Alcoholysis of epoxides follows similar mechanistic pathways. Acid-catalyzed alcoholysis results in the formation of a β-alkoxy alcohol, with the alcohol attacking the more substituted carbon. nih.gov In contrast, base-catalyzed alcoholysis, using an alkoxide nucleophile, leads to attack at the less hindered carbon. nih.gov Heterogeneous Lewis acid catalysts, such as tin-containing beta zeolites (Sn-Beta), have been shown to be effective for the alcoholysis of epoxides, with the regioselectivity being dependent on the epoxide structure. nist.gov

Table 2: Regioselectivity in the Ring-Opening of an Asymmetric Epoxide

| Conditions | Nucleophile | Site of Attack | Product | Reference |

| Acidic | H₂O/H⁺ | More substituted carbon | trans-diol | beilstein-journals.orgrsc.org |

| Basic | HO⁻ | Less substituted carbon | trans-diol | beilstein-journals.orgrsc.org |

| Acidic | ROH/H⁺ | More substituted carbon | β-alkoxy alcohol | nih.gov |

| Basic | RO⁻ | Less substituted carbon | β-alkoxy alcohol | nih.gov |

The azidolysis of epoxides and aziridines, the ring-opening reaction with an azide (B81097) nucleophile (N₃⁻), is a highly valuable transformation for the synthesis of β-azido alcohols and 1,2-diazides. These products are versatile intermediates that can be readily converted into other important functional groups, such as amines and amides.

The azidolysis of epoxides typically proceeds with high regioselectivity. The reaction can be promoted by various catalysts, and the choice of catalyst can influence the outcome. For example, the enzyme-catalyzed azidolysis of aromatic epoxides can exhibit opposite regioselectivity compared to the non-enzymatic reaction. nih.gov In general, the azide ion is a good nucleophile and the reaction follows an SN2 pathway, leading to attack at the less sterically hindered carbon.

The azidolysis of meso-aziridines has been a key reaction in the development of enantioselective desymmetrization strategies. For instance, chiral phosphoric acids have been used as catalysts for the enantioselective desymmetrization of meso-aziridines using trimethylsilyl (B98337) azide (TMSN₃) as the nucleophile, affording chiral 1,2-azidoamides in excellent yields and high enantioselectivities. beilstein-journals.org

The ring-opening of epoxides and aziridines with thiols or thiolate anions, known as thiolysis, is an efficient method for the synthesis of β-hydroxy sulfides and β-amino sulfides. These sulfur-containing compounds are important in medicinal chemistry and as synthetic intermediates.

The thiolysis of epoxides can be carried out under basic conditions, where the thiolate anion acts as the nucleophile. acs.org The reaction generally proceeds with high regioselectivity, with the nucleophile attacking the less substituted carbon of the epoxide ring. acs.org Zinc(II) chloride has been found to be an effective catalyst for the thiolysis of epoxides in water under neutral conditions. acs.orgresearchgate.net Convenient and efficient protocols for the thiolysis of oxiranes using odorless thiol equivalents have also been developed. researchgate.net

Similar to azidolysis, the thiolysis of meso-aziridines has been employed in enantioselective desymmetrization. Chiral phosphoric acid catalysts have been successfully used for the desymmetrization of meso-N-acylaziridines with trimethylsilylphenylthiolane (Me₃SiSPh) to produce chiral β-(N-acylamino)phenyl thioethers with high enantioselectivity. beilstein-journals.org

Enantioselective Desymmetrization of Meso-Aziridines and Meso-Epoxides

The enantioselective desymmetrization of meso-aziridines and meso-epoxides has emerged as a powerful strategy for the synthesis of enantiomerically enriched chiral building blocks. This approach involves the conversion of a prochiral or meso substrate into a chiral product in a single step using a chiral catalyst. beilstein-journals.org This strategy is highly atom-economical and allows for the rapid construction of molecules with multiple contiguous stereocenters. rsc.orgchinesechemsoc.org

A wide variety of chiral catalysts have been developed for these desymmetrization reactions, including both metal complexes and organocatalysts. beilstein-journals.orgrsc.orgchinesechemsoc.org Organocatalysts, in particular, have garnered significant attention due to their operational simplicity, stability, and lower toxicity compared to many metal-based catalysts. beilstein-journals.org

Chiral phosphoric acids, cinchona alkaloids, chiral pyridine (B92270) N-oxides, and chiral phosphine (B1218219) oxides are among the organocatalysts that have been successfully employed in the enantioselective desymmetrization of meso-epoxides and meso-aziridines. beilstein-journals.orgnih.gov These catalysts can activate the substrate and control the stereochemical outcome of the nucleophilic attack.

For example, the desymmetrization of meso-epoxides with various nucleophiles such as amines, thiols, and halides has been achieved with high enantioselectivity using chiral metal complexes and organocatalysts. acs.orgresearchgate.netacs.org Similarly, the desymmetrization of meso-aziridines with nucleophiles like azides and thiols, catalyzed by chiral phosphoric acids, provides efficient access to chiral 1,2-difunctionalized compounds. beilstein-journals.org The development of dual-catalysis systems has further expanded the scope of these reactions, as demonstrated in the enantioselective monobenzoylation of meso-diamines. nih.govfigshare.com

The field of enantioselective radical desymmetrization of meso-epoxides is also an active area of research, employing chiral transition metal catalysts to generate and control the stereochemistry of radical intermediates. chinesechemsoc.org

Table 3: Examples of Organocatalysts for Enantioselective Desymmetrization

| Catalyst Type | Substrate | Nucleophile | Product | Reference |

| Chiral Phosphoric Acid | meso-N-acylaziridine | TMSN₃ | Chiral 1,2-azidoamide | beilstein-journals.org |

| Chiral Phosphoric Acid | meso-N-acylaziridine | Me₃SiSPh | Chiral β-(N-acylamino)phenyl thioether | beilstein-journals.org |

| Chiral Pyridine N-oxide | meso-epoxide | SiCl₄ | Chiral chlorohydrin | beilstein-journals.org |

| Cinchona Alkaloid | meso-aziridine | Arylthiol | Chiral N-Ts thioamine | nih.gov |

Polymerization Chemistry Involving Aziridines and Oxiranes

Ring-Opening Polymerization (ROP) of Oxiranes

The ROP of oxiranes is a primary method for producing polyethers, with poly(ethylene glycol) (PEG), derived from the polymerization of oxirane (ethylene oxide), being a prominent example. core.ac.uk The polymerization is driven by the relief of ring strain and can be initiated by various species, leading to different polymerization mechanisms and polymer structures. The nature of the initiator and the monomer substituents significantly influences the reaction kinetics and the properties of the resulting polyether.

Anionic ring-opening polymerization (AROP) of oxiranes is a well-established industrial process, particularly for producing polyethylene (B3416737) oxide and polypropylene (B1209903) oxide. researchgate.net This method typically involves nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to ring opening and the formation of an alkoxide, which serves as the propagating species.

The initiation is commonly achieved using strong bases such as alkali metal hydroxides, alkoxides, or organometallic compounds. researchgate.netgoogle.com The polymerization proceeds via a living mechanism under aprotic conditions, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The reaction is essentially a series of consecutive SN2 reactions, where the alkoxide at the growing chain end attacks a new monomer molecule. youtube.com For substituted oxiranes like styrene (B11656) oxide, the ring-opening can occur at either the α- or β-position, with β-opening being predominant in polymerization initiated by sodium methoxide. researchgate.net

Recent advancements have focused on developing more versatile and controlled initiator systems. For instance, organoaluminum-based initiators, such as the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum (TAxEDA), have been shown to initiate controlled, living anionic polymerization of various substituted epoxides, including propylene (B89431) oxide and epichlorohydrin (B41342), without the chain transfer reactions that can limit traditional anionic methods. acs.org

| Initiator System | Monomer Example | Key Characteristics |

| Alkali Metal Alkoxides (e.g., Sodium Methoxide) | Styrene Oxide | Predominantly β-position ring opening. researchgate.net |

| Alkali Metal Hydroxides (e.g., KOH) | Ethylene (B1197577) Oxide | Industrial standard for producing polyethylene oxide. researchgate.net |

| Organoaluminum Compounds (e.g., TAxEDA) | Propylene Oxide, Epichlorohydrin | Living polymerization, tolerant of functional groups, no chain transfer. acs.org |

| Quaternary Ammonium (B1175870)/Phosphonium Compounds + Organoaluminum | Various Epoxides | Allows for polymerization without crown ethers or cryptands. google.com |

Cationic ring-opening polymerization (CROP) of oxiranes is initiated by electrophilic species, such as protonic acids or Lewis acids (e.g., BF₃·Et₂O, SnCl₄), which activate the monomer by protonating or coordinating to the oxirane oxygen. acs.orgdtic.mil This activation facilitates nucleophilic attack by another monomer molecule. The propagating species is a tertiary oxonium ion. acs.org

The mechanism of propagation involves an SN2-type attack of the monomer on the carbon atom of the propagating tertiary oxonium ion. acs.org For some monomers, this process can be highly efficient. For example, cyclohexene (B86901) oxide, a highly strained epoxide, undergoes rapid polymerization. acs.org However, the presence of other coordinating groups within the monomer, such as ethers or carbonyls, can sometimes compete with oxirane activation, potentially inhibiting or slowing the polymerization. acs.orgdocksci.com

The reactivity of oxirane monomers in CROP can be classified based on their structure. Monomers like cycloaliphatic epoxides (e.g., cyclohexene oxide) are highly reactive, while alkyl glycidyl (B131873) ethers often exhibit an induction period that can be reduced by increasing the temperature or by copolymerizing with more reactive monomers. acs.org The long-lived nature of the cationic active centers can lead to significant "dark cure," where polymerization continues long after the initial irradiation has ceased in photopolymerization systems. uvebtech.com

| Initiator/Catalyst | Monomer Example | Observations |

| SnCl₄ | Epoxy-methoxime substrates | Efficiently initiates cyclization and polymerization by favoring heterolytic C-O bond fission. acs.orgdocksci.com |

| BF₃·Et₂O | Cyclohexene Oxide | Rapid and efficient polymerization due to high ring strain. acs.org |

| Triaryl Iodonium Hexafluoroantimonate Salts | Phenyl Glycidyl Ether | Used as a photoinitiator for UV or E-beam induced cationic polymerization. dtic.mil |

| Protonic Acids (e.g., HBF₄) | Various Epoxides | Can form stable hydronium ion complexes with the repeating ethyleneoxy units of the polymer, potentially retarding polymerization. acs.org |

Coordination polymerization of oxiranes offers another route to polyethers, often providing enhanced control over the polymer's stereochemistry. These systems typically employ transition metal-based catalysts, similar in concept to Ziegler-Natta catalysts used for olefins. wikipedia.org The mechanism generally involves the coordination of the oxirane monomer to the metal center of the catalyst, followed by insertion of the monomer into a metal-alkoxide bond.

Catalysts for coordination polymerization of epoxides are diverse and include systems based on aluminum, zinc, and other metals. A well-known example is the bimetallic µ-oxoalkoxide system, such as [(RO)₂Al-O-Zn-O-Al(OR)₂]. These catalysts are effective for the living and immortal polymerization of epoxides, allowing for the synthesis of block copolymers and polymers with narrow molecular weight distributions.

Organoaluminum initiators, while discussed under anionic polymerization, can also be considered coordination systems due to the role of the aluminum center in coordinating the monomer. The TAxEDA initiator, for example, operates via a controlled mechanism that is consistent with coordination-anionic polymerization. acs.org These systems are particularly valuable for their tolerance to functional groups, enabling the polymerization of monomers like epichlorohydrin and allyl glycidyl ether into well-defined polymer architectures. acs.org

| Catalyst System | Monomer Example | Key Features |

| Organoaluminum-based (e.g., TAxEDA) | Propylene Oxide, Butylene Oxide | Controlled, living polymerization with functional group tolerance. acs.org |

| Bimetallic µ-oxoalkoxides | Various Epoxides | Enables living and immortal polymerization, good control over molecular weight. |

| Zinc-based catalysts | Propylene Oxide | Can produce stereoregular polypropylene oxide. |

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for ring-opening polymerization. acs.org These catalysts offer benefits such as reduced toxicity and environmental impact. For oxirane ROP, organocatalysis can proceed through various mechanisms, often involving activation of the monomer or the propagating chain.

Acidic organocatalysts, such as triflic acid or even simple carboxylic acids, can catalyze the ROP of epoxides through an activated-monomer mechanism. acs.orgresearchgate.net In this pathway, the acid protonates the oxirane, making it more susceptible to nucleophilic attack by a hydroxyl-terminated growing chain.

Basic organocatalysts, including N-heterocyclic carbenes (NHCs) and phosphazene bases, can also initiate polymerization. researchgate.net They function by generating an initiating alkoxide from an alcohol, which then proceeds to attack the epoxide monomer in a manner similar to traditional anionic polymerization. The choice of organocatalyst can significantly influence the rate and control of the polymerization. researchgate.net

| Organocatalyst Type | Example | Mechanism |

| Strong Organic Acids | Triflic Acid (TfOH) | Activated-monomer mechanism; protonation of the oxirane ring. acs.org |

| Organic Bases | N-Heterocyclic Carbenes (NHCs), Phosphazenes | Generation of an initiating alkoxide from an alcohol co-initiator. researchgate.net |

| Thiourea/Amine combinations | Thiourea-based catalysts | Hydrogen-bonding activation of the monomer. |

Polymerization of Aziridines, including 1-Ethylaziridine (B91020)

Aziridines, the nitrogen analogues of oxiranes, are also key monomers for ROP, yielding polyamines. rsc.org Unlike unsubstituted or N-H aziridine (B145994), which can undergo both anionic and cationic polymerization, N-substituted aziridines like 1-ethylaziridine primarily polymerize via cationic mechanisms due to the absence of an acidic N-H proton. rsc.orgacs.org The polymerization of aziridine itself typically leads to highly branched poly(ethylenimine) (PEI), whereas the polymerization of N-substituted aziridines can produce linear polymers. acs.org

The acid-catalyzed polymerization of 1-alkylaziridines, such as 1-ethylaziridine, is a form of cationic ring-opening polymerization (CROP). acs.org The reaction is initiated by an acid, which protonates the nitrogen atom of the aziridine ring to form a reactive aziridinium (B1262131) ion. A nucleophilic attack by the nitrogen atom of another monomer molecule on one of the ring carbons of the aziridinium ion leads to ring-opening and propagation.

A key characteristic of the CROP of 1-alkylaziridines is the potential for chain transfer reactions. The amine functionalities in the resulting polymer backbone can act as nucleophiles, attacking the propagating aziridinium ion. This process leads to the formation of branched polymer structures rather than purely linear chains. Research has shown that the acid-catalyzed reaction of 1-alkylaziridines can also lead to the formation of cyclic dimers, specifically 1,4-dialkylpiperazines, as significant side products or even main products under certain conditions. acs.org The specific conditions, including the type of acid catalyst and solvent, can influence the competition between polymerization and dimerization.

| Monomer | Catalyst/Initiator | Key Findings |

| 1-Alkylaziridines | Various Acids (e.g., Boron Trifluoride Etherate) | Leads to the formation of 1,4-dialkylpiperazines and/or polymers. acs.org |

| 1-Ethylaziridine | Acid catalysts | Undergoes cationic polymerization; can produce branched poly(1-ethylaziridine). |

| N-sulfonyl aziridines | Anionic Initiators (e.g., KHMDS) | Allows for controlled, living anionic polymerization to form linear polysulfonylaziridines. acs.orgmdpi.com |

Development of Advanced Polyether Materials

The synthesis of polymers combining both aziridine and oxirane (ethylene oxide) monomers leads to the formation of advanced polyether materials with unique and valuable properties. ontosight.ai These copolymers are typically synthesized through a cationic ring-opening polymerization, where an initiator opens both the aziridine and oxirane rings, allowing them to link together in a polymer chain. ontosight.airsc.org The resulting polymer structure incorporates both amine functionalities from the aziridine units and ether linkages from the oxirane units.

Oxiranes, also known as epoxides, readily undergo ring-opening polymerization through both anionic and cationic mechanisms to form polyethers. researchgate.netresearchgate.netresearchgate.net When copolymerized with an aziridine like 1-ethylaziridine, the resulting polymer is a poly(ether-amine). The properties of these copolymers can be finely tuned by adjusting the ratio of the aziridine to oxirane monomers and the specific polymerization conditions. ontosight.ai

Key Research Findings and Properties:

Synthesis: The copolymerization is generally initiated by cationic initiators that can effectively open both types of rings. ontosight.airesearchgate.net The reactivity ratios of the monomers will determine the final arrangement of the units in the polymer chain, which can range from random to block-like copolymers.

Water Solubility: The presence of both ether and amine groups in the polymer backbone can significantly enhance water solubility, a crucial property for applications in aqueous systems. ontosight.ai

Biocompatibility and Biodegradability: These copolymers can be designed to be biocompatible and biodegradable, making them promising candidates for biomedical applications. ontosight.ai

Functionalization: The nitrogen atoms originating from the aziridine units provide reactive sites for further chemical modification. ontosight.ai This allows for the attachment of various functional groups, such as targeting ligands or therapeutic agents, expanding the potential applications of the material.

The development of these oxirane-based copolymers represents a significant advancement in materials science. For instance, interpenetrating polymer networks (IPNs) have been developed using oxirane and acrylate (B77674) monomers, creating hydrophobic, low-shrinkage resins. nih.gov While this specific example uses acrylates, the principle of combining ring-opening polymerization of oxiranes with other monomer types to create advanced materials is well-established. Similarly, the synthesis of polyethers from functional epoxide monomers is a key strategy for creating polymers with specific pendant groups, such as carboxylic acids, after deprotection. elsevierpure.comacs.org

Table 2: Properties of Aziridine-Oxirane Copolymers

| Property | Description | Potential Applications | Reference |

|---|---|---|---|

| Composition | Polymer chain contains both amine and ether linkages. | Materials Science, Biomedicine | ontosight.ai |

| Synthesis | Typically via Cationic Ring-Opening Polymerization (CROP). | Polymer Chemistry | ontosight.ai |

| Water Solubility | Often enhanced due to hydrophilic amine and ether groups. | Pharmaceutical Formulations | ontosight.ai |

| Biocompatibility | Can be designed for compatibility with biological systems. | Drug Delivery, Tissue Engineering | ontosight.ai |

| Chemical Modifiability | Nitrogen atoms in the backbone allow for post-polymerization functionalization. | Functional Materials, Bioconjugation | ontosight.ai |

Advanced Reaction Chemistry and Transformations of Aziridines and Oxiranes

[3+2] Annulation Reactions: Aziridines and Epoxides as 1,3-Dipole Equivalents

Aziridines and epoxides can function as synthetic equivalents of 1,3-dipoles in [3+2] annulation reactions, providing a powerful method for synthesizing five-membered heterocyclic compounds like pyrrolidines and tetrahydrofurans. researchgate.netresearchgate.net This transformation typically involves the ring-opening of the aziridine (B145994) or epoxide to form an ylide intermediate, which then undergoes cycloaddition with a dipolarophile.

The ring-opening can be initiated by various means, including Lewis acids, Brønsted acids, or photocatalysis. researchgate.netnih.gov For instance, Lewis acids such as Y(OTf)₃ can catalyze the heterolysis of the C-C bond in N-tosyl aziridines to generate metallo-azomethine ylides. These ylides readily react with electron-rich olefins in a [3+2] dipolar cycloaddition to produce substituted pyrrolidines with high regio- and diastereoselectivity. rsc.org Similarly, visible-light photoredox catalysis can convert aziridines into azomethine ylides through consecutive electron-transfer processes, which then react with dipolarophiles. nih.gov

Epoxides can also participate in formal [3+2] cycloadditions. The reaction of electron-rich aryl epoxides with alkenes in the presence of a Lewis acid catalyst affords tetrasubstituted tetrahydrofurans. mdpi.com The reaction proceeds by considering the epoxide as an oxygenated cationic synthon and the alkene as a 1,2-dipole. mdpi.com

Table 1: Examples of [3+2] Annulation Reactions

| Heterocycle | Dipolarophile | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| N-Tosyl-2-arylaziridine | Electron-rich alkene | Y(OTf)₃ | Substituted pyrrolidine | rsc.org |

| Aziridine | Various olefins | Organic photocatalyst, visible light | Pyrrolidine derivative | nih.gov |

| 2,3-Dimethoxycarbonyl-1-arylaziridine | Benzaldehyde | Thermal | Oxazolidine | mdpi.com |

| Electron-rich aryl epoxide | Alkene | Lewis Acid | Tetrasubstituted tetrahydrofuran | mdpi.com |

Cycloaddition Reactions with Carbon Dioxide and Aziridines, including 1-Ethylaziridine (B91020)

The cycloaddition of carbon dioxide (CO₂) with aziridines is a highly atom-efficient method for synthesizing oxazolidinones, which are valuable heterocyclic moieties found in various pharmaceuticals. unimi.itresearchgate.net This reaction involves the fixation of CO₂, a renewable C1 building block, into a value-added chemical structure. researchgate.net The process generally requires a catalyst to overcome the thermodynamic stability of CO₂ and facilitate the ring-opening of the aziridine. researchgate.netresearchgate.net

A variety of catalytic systems have been developed for this transformation, including metal-based catalysts, organocatalysts, and ionic liquids. unimi.itnih.govnih.gov For instance, simple ammonium (B1175870) ferrates have proven to be effective catalysts for the coupling of CO₂ with N-alkyl aziridines at room temperature and atmospheric pressure. unimi.it Organocatalysts, such as a derivative of the natural alkaloid (+)-cinchonine, also promote the reaction under mild conditions, offering a metal-free and biocompatible alternative. nih.gov Theoretical studies suggest a general mechanism involving the activation of the aziridine by an electrophilic species, followed by nucleophilic attack and subsequent reaction with CO₂ to form a carbamate (B1207046) intermediate that cyclizes to the oxazolidinone product. researchgate.nettandfonline.com While specific data for 1-ethylaziridine is not extensively detailed in the provided results, the reaction conditions are generally applicable to N-alkyl aziridines. unimi.itnih.gov

Table 2: Catalytic Systems for CO₂ Cycloaddition with Aziridines

| Aziridine Substrate | Catalyst System | Conditions | Product Yield | Ref. |

|---|---|---|---|---|

| N-Alkyl, N-Benzyl, N-Allyl aziridines | Ammonium ferrates | Room temp, atmospheric CO₂ | Good | unimi.it |

| N-Alkyl aziridines | Cinchonine hydrochloride (10 mol%) | 30 °C, 0.1 MPa CO₂ | Satisfactory | nih.gov |

| 1-Alkyl-2-arylaziridines | [C₄DABCO]Br (1 mol%) | 90 °C, 6 MPa CO₂, solvent-free | 6-92% | nih.gov |

| N-benzylaziridine | N-Heterocyclic Carbenes (NHCs) | DFT Study | N/A | rsc.org |

Reactions with Carbonyl and Thiocarbonyl Ligands in Organometallic Complexes

Aziridines and oxiranes can react with carbonyl and thiocarbonyl ligands in organometallic complexes to form new cyclic carbene compounds. acs.orgacs.org For example, the reaction of aziridine and oxirane with manganese and rhenium carbonyl complexes leads to the synthesis of neutral 5-membered cyclic aminooxy- and dioxycarbene compounds, respectively. acs.org These reactions demonstrate the ability of the strained three-membered rings to insert into metal-ligand bonds, expanding the coordination sphere of the metal and creating novel organometallic structures. The reactivity extends to complexes of other metals like iron and ruthenium. acs.org

Furthermore, heterodinuclear organopalladium–cobalt complexes have been shown to catalyze the copolymerization of aziridine and carbon monoxide, highlighting the cooperative effect of two different transition metals in promoting catalysis. researchgate.net The chemistry of N,N-Dimethylaziridine-2-carboxamides with organolithium reagents has also been explored, yielding 2-aziridinylketones through selective reaction at the amide carbonyl. nih.gov This demonstrates that reactions can be targeted to side-chain functional groups without necessarily opening the aziridine ring. nih.gov

Functionalization of Metal-Organic Frameworks (MOFs) with Oxirane Moieties

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into metal-organic frameworks (MOFs) after their initial assembly. nih.govrsc.org This approach allows for the incorporation of chemical groups that might not be stable under the conditions of MOF synthesis. acs.org

One such modification involves introducing reactive oxirane (epoxide) groups onto the organic linkers of the MOF. rsc.org A tandem PSM sequence can be employed, starting with the epoxidation of an alkene-containing linker within the MOF, followed by the subsequent ring-opening of the newly formed oxirane moiety. rsc.org This method has been shown to be effective even for MOFs with small pore diameters. The introduction of the versatile oxirane group opens up possibilities for a wide range of further chemical transformations within the MOF structure, enabling the tailoring of its properties for specific applications in catalysis, sensing, and separation. rsc.orgrsc.org

Complex Rearrangement Pathways

Aziridines and epoxides are prone to a variety of complex rearrangement reactions, often driven by the release of ring strain.

Aziridine Rearrangements: A key rearrangement for aziridines is the aza-Payne rearrangement, which involves the base-catalyzed equilibration between a 2-aziridinemethanol (B13467299) and a 2,3-epoxy amine. organicreactions.orgrsc.org The direction of the rearrangement can be controlled by the reaction conditions; for instance, electron-poor aziridines can undergo a "reverse" aza-Payne rearrangement to form epoxides. rsc.orgwikipedia.org Another complex pathway involves the formation of aziridinium (B1262131) ylides, which can undergo subsequent rearrangements like the unimi.itresearchgate.net-Stevens rearrangement to achieve ring expansion, forming larger N-heterocycles such as dehydropiperidines and methyleneazetidines. nih.govnih.govresearchgate.net Recently, an aza-quasi-Favorskii rearrangement has been developed, which involves the ring contraction of a four-membered azetidine (B1206935) intermediate to form highly substituted aziridines. chemistryviews.org

Oxirane (Epoxide) Rearrangements: Epoxides undergo several important rearrangements. The Payne rearrangement is the base-promoted isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. wikipedia.org Acid-catalyzed rearrangements are also common. libretexts.orgkhanacademy.orgjove.com Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. libretexts.orgjove.com This can lead to a hybrid SN1/SN2 ring-opening, where nucleophilic attack occurs at the more substituted carbon. libretexts.orgbyjus.com Cationic epoxide rearrangements, such as the Meinwald rearrangement, convert epoxides into aldehydes or ketones. rsc.orgacs.org This reaction typically proceeds through a carbocation intermediate followed by a hydride or alkyl shift. rsc.org While often catalyzed by Lewis acids, enzyme-catalyzed cationic epoxide rearrangements have also been discovered, highlighting nature's ability to control these challenging transformations under physiological conditions. nih.govnih.gov

Theoretical and Computational Studies on Aziridine and Oxirane Systems

Quantum Chemical Calculation Methodologies (DFT, HF, MP2)

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules. For systems like 1-ethylaziridine (B91020) and oxirane, several methodologies are employed, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable combination of accuracy and efficiency. rdd.edu.iq DFT methods, such as the widely used B3LYP functional, are employed to calculate molecular properties like optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gaps). rdd.edu.iqresearchgate.net These calculations are crucial for understanding the stability and reactivity of different conformations of 1-ethylaziridine and oxirane. rdd.edu.iq For instance, DFT calculations have been instrumental in elucidating reaction mechanisms, such as the palladium-catalyzed ring-opening of aziridines, by mapping out the energy profiles of catalytic cycles. mdpi.com

Hartree-Fock (HF) theory is a more foundational ab initio method that provides a starting point for more sophisticated calculations. rdd.edu.iq While it neglects some electron correlation, it can still offer valuable qualitative insights and is often used in conjunction with other methods. rdd.edu.iq Comparing results from HF and DFT can provide a more comprehensive understanding of the electronic structure. rdd.edu.iq

Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that incorporates electron correlation, leading to more accurate energy predictions than HF. scribd.comarxiv.org MP2 calculations are particularly useful for studying systems where electron correlation effects are significant, such as in the determination of core-electron binding energies. arxiv.org Composite schemes that combine the accuracy of coupled-cluster (CC) methods with the efficiency of MP2 have been developed to provide highly accurate predictions for properties like core-ionization energies. arxiv.org

The choice of basis set is also a critical factor in the accuracy of these calculations. Larger and more flexible basis sets, such as 6-31+g(d,p), generally provide more reliable results, although at a higher computational cost. rdd.edu.iq

Table 1: Comparison of Quantum Chemical Methods

| Method | Description | Strengths | Weaknesses |

| Density Functional Theory (DFT) | Based on the electron density to calculate the energy of a system. | Good balance of accuracy and computational cost. rdd.edu.iq | The exact functional is unknown and must be approximated. |

| Hartree-Fock (HF) Theory | An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Computationally less expensive than post-HF methods. rdd.edu.iq | Neglects electron correlation, leading to less accurate energies. rdd.edu.iq |

| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock method that adds electron correlation effects as a perturbation. | More accurate than HF for energies. scribd.comarxiv.org | Computationally more demanding than HF and DFT. |

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the intricate pathways of chemical reactions, identifying transient intermediates and the high-energy transition states that connect them. This is particularly valuable for understanding the reactivity of strained ring systems like aziridines and oxiranes.

Theoretical studies, often employing DFT, have been instrumental in elucidating the mechanisms of various reactions involving aziridines. For example, in the palladium-catalyzed ring-opening cross-coupling of aziridines, computational results have shown that the reaction proceeds through oxidative addition, reaction with water, transmetalation, and reductive elimination. acs.org These studies identified the transmetalation step as rate-determining and the initial aziridine (B145994) ring-opening as the step that dictates the regioselectivity and stereospecificity of the reaction. acs.org

The identification of transition states is a key aspect of these mechanistic studies. By locating the transition state structure on the potential energy surface, chemists can calculate the activation energy of a reaction, which is a critical factor in determining its rate. For instance, in the ring-opening of aziridines, computational methods can distinguish between different possible transition states, such as those leading to SN2-type reactions with stereoinversion. acs.org Furthermore, energy decomposition analysis of these transition states can reveal the key interactions, such as those between a catalyst and the aziridine substrate, that govern the reaction's selectivity. mdpi.com

Computational studies have also shed light on the mechanisms of aziridination reactions. For example, in the electrochemical aziridination of unactivated alkenes, a radical/radical cation cross-coupling mechanism has been proposed based on computational evidence. nih.gov This involves the formation of a cation intermediate which then undergoes intramolecular cyclization to form the aziridine ring. nih.gov

Studies on Ring Strain and Activation Phenomena

The high reactivity of three-membered rings like aziridine and oxirane is largely attributed to their significant ring strain. researchgate.netresearchgate.net This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and the eclipsing interactions of substituents. Computational methods provide a quantitative measure of this ring strain and how it influences the activation of these rings towards various reactions.

Activation strain analysis is a powerful computational tool used to understand how ring strain affects reactivity. researchgate.net This method dissects the activation energy of a reaction into the strain energy required to deform the reactants into the geometry of the transition state and the interaction energy between the deformed reactants. Studies have shown that increasing the ring strain in cyclic ethers, from larger rings to the highly strained oxirane, leads to a sharp decrease in the activation energy for SN2-type ring-opening reactions. researchgate.net This explains the increased SN2 reactivity of smaller cyclic ethers. researchgate.net

The introduction of substituents on the aziridine or oxirane ring can also significantly impact its activation. For instance, electron-withdrawing groups on the nitrogen atom of aziridine can activate the ring towards anionic ring-opening polymerizations. researchgate.net Computational studies can model these electronic effects and predict how they will influence the reactivity of the ring system.

Furthermore, the activation of these rings can be achieved through interactions with catalysts or other reagents. For example, Lewis acids can enhance the reactivity of iminoiodinanes, which are used in aziridination reactions, by coordinating to the reagent and increasing its electrophilicity. nih.gov Computational models can simulate these interactions and provide insights into the mechanism of activation.

Conformational Analysis and Geometrical Parameters

The three-dimensional structure of a molecule, including its various possible conformations and precise geometrical parameters, is fundamental to its chemical behavior. Computational methods are indispensable for determining these properties for molecules like 1-ethylaziridine and oxirane.

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-ethylaziridine, for example, different rotational isomers (rotamers) of the ethyl group relative to the aziridine ring will exist. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. This information is crucial for understanding which conformations are most stable and therefore most populated at a given temperature.

The determination of precise geometrical parameters, such as bond lengths, bond angles, and dihedral angles, is another key output of quantum chemical calculations. These calculated geometries can be compared with experimental data, where available, to validate the computational method. For instance, DFT calculations using the B3LYP functional with an appropriate basis set can provide accurate predictions of the molecular structure of heterocyclic compounds. researchgate.net

The planarity of the ring system and the puckering of the ring are important geometrical features of aziridines and oxiranes that can be accurately described by computational models. These structural details have a direct impact on the ring strain and reactivity of the molecule.

Hydrogen Bonding and Solvation Effects on Reactivity

The chemical environment, particularly the presence of hydrogen bonding and the nature of the solvent, can have a profound impact on the reactivity of molecules like 1-ethylaziridine and oxirane. Computational chemistry provides a means to explicitly model these effects and understand their influence on reaction mechanisms and rates.

Hydrogen bonding can play a crucial role in activating a molecule for a reaction. For example, in the aziridination of unactivated olefins, fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to promote the reaction. nih.govacs.org Computational studies, supported by experimental evidence such as cyclic voltammetry, indicate that hydrogen bonding between the HFIP and the nitrogen center of the iminoiodinane reagent enhances its oxidizing capability, thereby facilitating the nitrogen transfer to the olefin. nih.gov

Solvation effects, in a broader sense, can also significantly influence reaction pathways. The polarity of the solvent can affect the stability of charged or polar intermediates and transition states. For instance, in acid-catalyzed ring-opening reactions of aziridines, the choice of solvent and its ability to solvate the resulting ions can influence the regioselectivity of the reaction. frontiersin.org Computational models can incorporate the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by using a continuum model that represents the solvent as a medium with a specific dielectric constant.

Theoretical studies on the interaction of water with azines in their excited states have revealed the complex interplay of hydrogen bonding and reactivity. rsc.orgresearchgate.net These studies show that upon electronic excitation, the hydrogen bonds can be broken, but reactive processes such as photohydrolysis can also occur. rsc.org The calculated energy barriers for these reactions provide insight into why some of these processes are observed while others are not. rsc.orgresearchgate.net

Molecular Interactions in Supramolecular Systems (e.g., Clathrate Hydrates)

Computational methods are essential for studying these complex systems. Molecular dynamics (MD) and Monte Carlo (MC) simulations can be used to investigate the structure, stability, and dynamics of clathrate hydrates containing guest molecules like 1-ethylaziridine or oxirane. These simulations can predict the preferred cage occupancy, the orientation of the guest molecule within the cage, and the nature of the intermolecular forces (e.g., van der Waals interactions, hydrogen bonding) between the guest and the water lattice.

Quantum chemical calculations can be employed to accurately determine the interaction energies between the guest molecule and a single water cage or a cluster of water molecules. This information is crucial for parameterizing the force fields used in MD and MC simulations.

The study of such systems is relevant for understanding gas separation and storage technologies, as clathrate hydrates have been proposed as a medium for capturing and storing gases. The size, shape, and polarity of the guest molecule are critical factors in determining the stability of the clathrate hydrate, and computational studies can provide valuable insights into these structure-property relationships.

Catalytic Strategies in Aziridine and Oxirane Chemistry

Lewis Acid Catalysis for Ring Opening and Activation

Lewis acids are electron-pair acceptors that catalyze reactions by activating substrates. In the context of oxiranes and aziridines, Lewis acids coordinate to the lone pair of electrons on the heteroatom (oxygen or nitrogen), which polarizes the C-X bond and increases the electrophilicity of the ring carbons. This activation facilitates nucleophilic attack and subsequent ring-opening.

The effectiveness of a Lewis acid catalyst in these reactions is influenced by its strength and the nature of the nucleophile and substrate. Computational studies on the ring-opening of cyclohexene (B86901) oxide have shown that the reaction barrier decreases with increasing strength of the Lewis acid, following the trend H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺. nih.govacs.org This enhanced reactivity is attributed to the Lewis acid's ability to polarize the epoxide's filled orbitals away from the incoming nucleophile, thereby reducing steric (Pauli) repulsion. nih.gov

Common Lewis acids used for these transformations include metal halides (e.g., AlCl₃, SnCl₄, TiCl₄) and organometallic reagents. wikipedia.org For instance, the reaction of epoxides with alcohols to form β-alkoxy alcohols is a crucial transformation in drug synthesis, often catalyzed by Lewis acids. researchgate.net The mechanism typically involves the acid catalyst activating the epoxide, which is then attacked by a nucleophile to form an alkoxide intermediate that subsequently reacts to form the final product. google.com Frustrated Lewis Pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming an adduct, have also been shown to mediate the ring-opening of oxiranes. researchgate.net

The choice of Lewis acid can significantly impact the regioselectivity of the ring-opening of unsymmetrical epoxides. The reaction can proceed via an Sₙ1 or Sₙ2 mechanism, potentially leading to different stereochemical outcomes. wikipedia.org

Table 1: Lewis Acid Catalysts in Oxirane Ring-Opening Reactions

| Lewis Acid | Substrate Example | Nucleophile | Key Finding |

|---|---|---|---|

| Metal Cations (H⁺, Li⁺, Na⁺, etc.) | Cyclohexene Oxide | MeZH (Z = O, S, NH) | Catalytic activity increases with Lewis acid strength (H⁺ > Li⁺ > Na⁺) due to reduced Pauli repulsion. nih.govacs.org |

| B(C₆F₅)₃ | Epichlorohydrin (B41342) | Methanol | Effective for regioselective ring-opening to yield β-alkoxy alcohols. researchgate.net |

| Metal Halides (AlCl₃, SnCl₄) | General Epoxides | Amines | Activates the epoxide ring for nucleophilic attack by amines. wikipedia.orgthieme-connect.com |

| Frustrated Lewis Pairs (FLPs) | 2-methyloxirane | - | Mediates epoxide ring-opening to form larger heterocyclic products. researchgate.net |

Transition Metal Catalysis

Transition metals are versatile catalysts for a wide array of transformations involving aziridines and oxiranes, owing to their variable oxidation states and ability to coordinate with organic molecules.

Asymmetric catalysis is crucial for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral transition metal complexes have been extensively developed for the asymmetric ring-opening (ARO) of meso-epoxides and the kinetic resolution of racemic epoxides.

Metal-salen complexes, particularly with Cr(III), have proven to be highly effective catalysts for the ARO of meso-epoxides with nucleophiles like trimethylsilyl (B98337) azide (B81097) (TMSN₃). mdpi.com The desymmetrization of meso-epoxides with an optically pure catalyst can yield chiral products with up to 100% yield and enantiomeric excess. mdpi.com Similarly, chiral zirconium catalysts have been found to be effective for the asymmetric ring-opening of meso-aziridines with aniline derivatives. rsc.org

The Sharpless Asymmetric Epoxidation is a landmark reaction that utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate ligand, and tert-butyl hydroperoxide to epoxidize allylic alcohols with high enantioselectivity. youtube.com This method is highly reliable and works for a broad range of allylic alcohols. youtube.com Other transition metals, such as iron, have also been used in chiral complexes to catalyze the epoxidation of alkenes with high enantioselectivity. acs.org

The regioselective and stereospecific ring-opening of activated aziridines can also be achieved using transition metal catalysts. For example, copper complexes have been used to catalyze the addition of aryl Grignard reagents to trifluoromethyl aziridines. mdpi.com

Table 2: Examples of Asymmetric Transition Metal Catalysis

| Catalyst System | Reaction Type | Substrate Example | Key Outcome |

|---|---|---|---|

| Chiral Cr(III)-salen complex | Asymmetric Ring Opening | Cyclohexene oxide | Excellent yields and enantioselectivities (up to 94% ee) for azidolysis. mdpi.com |

| Chiral Zirconium-BINOL complex | Asymmetric Ring Opening | meso-Aziridine | Effective for ring-opening with aniline derivatives. rsc.org |

| Ti(OⁱPr)₄ / Diethyl Tartrate | Asymmetric Epoxidation | Allylic Alcohols | Highly enantioselective epoxidation (Sharpless Epoxidation). youtube.com |

| Chiral Iron(II) bis(phenanthroline) | Asymmetric Epoxidation | β,β-disubstituted enones | Good yields (80%) and high enantioselectivity (91% ee). acs.org |

| Copper Complex | Ring Opening | Trifluoromethyl aziridine (B145994) | Regioselective and stereospecific addition of aryl Grignard reagents. mdpi.com |

Organometallic complexes are widely used as catalysts in major industrial processes, including hydrogenation, polymerization, and hydroformylation. wikipedia.org These complexes are also instrumental in the transformations of aziridines and oxiranes.

The mechanisms of organometallic catalysis often involve elementary steps such as oxidative addition, reductive elimination, migratory insertion, and beta-hydride elimination. bdu.ac.in In the context of aziridine chemistry, interactions between the transition metal catalyst and the aziridine substrate, often through oxidative addition, play a crucial role in determining the regioselectivity of the ring-opening event. mdpi.com